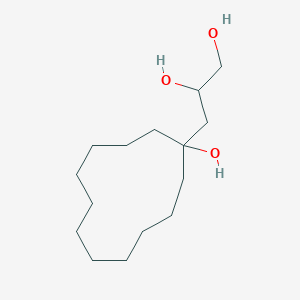![molecular formula C18H9Cl4NO4 B12530256 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene CAS No. 674283-80-8](/img/structure/B12530256.png)
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C18H10Cl4NO4. It is a complex aromatic compound characterized by multiple chlorine and nitro groups attached to a benzene ring structure. This compound is known for its stability and unique chemical properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene typically involves multiple steps, including Friedel-Crafts acylation, nitration, and etherification reactions. The process begins with the chlorination of benzene to introduce chlorine atoms at specific positions. This is followed by nitration to add nitro groups. The final step involves the formation of ether bonds between the chlorinated and nitrated benzene rings under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated anilines .
Scientific Research Applications
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 4-nitrophenyl ether
- 2,4-Dichlorotoluene
- 2,4-Dichloronitrobenzene
Uniqueness
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene is unique due to its specific arrangement of chlorine and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
674283-80-8 |
|---|---|
Molecular Formula |
C18H9Cl4NO4 |
Molecular Weight |
445.1 g/mol |
IUPAC Name |
4-chloro-1-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C18H9Cl4NO4/c19-10-1-4-15(13(22)7-10)26-17-6-3-12(21)9-18(17)27-16-5-2-11(20)8-14(16)23(24)25/h1-9H |
InChI Key |
JJBULAUAQVMYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
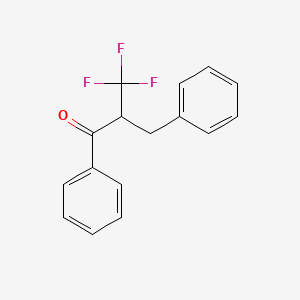
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
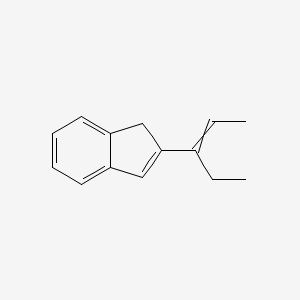
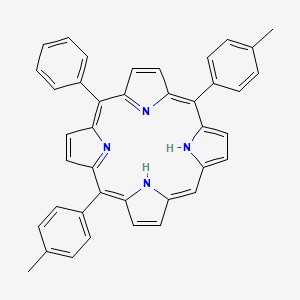
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

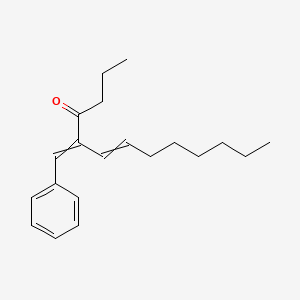
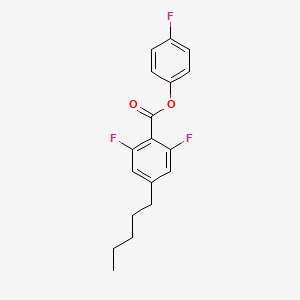

![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
